

Discovery of the Renin-Angiotensin System and Angiotensin II

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Compound of Interest

Compound Name: *Angiotensin II acetate*

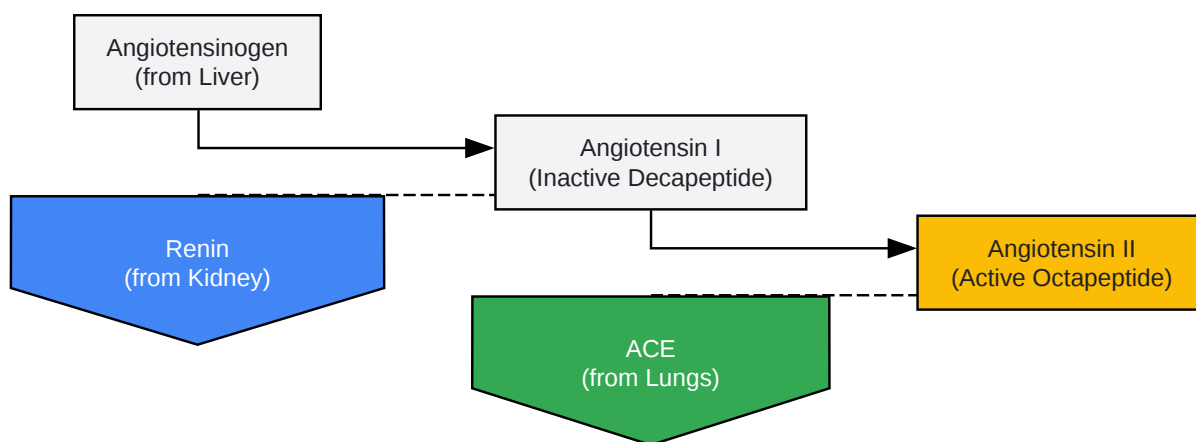
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The journey to understanding Angiotensin II began in 1898 when Robert Tigerstedt and his student Per Bergman discovered that a substance extracted from rabbit kidneys, which they named "renin," had a pressor (blood pressure-increasing) effect when injected into other rabbits.^{[1][2]} It took several decades to unravel the mechanism. In the 1930s, two independent research groups, one led by Irvine Page in the United States and another by Eduardo Braun-Menéndez in Argentina, found that renin was an enzyme.^{[3][4]} They demonstrated that renin acted on a plasma protein to produce the actual pressor agent.^[1] This active substance was initially called "angiotonin" or "hypertensin," and in 1958, the two groups agreed on the unified name "angiotensin."

Further research revealed a two-step enzymatic process. Renin cleaves a liver-derived precursor protein, angiotensinogen, to form the inactive decapeptide Angiotensin I. Angiotensin I is then converted into the highly active octapeptide, Angiotensin II, by the Angiotensin-Converting Enzyme (ACE), which is found primarily in the lungs. This cascade, known as the Renin-Angiotensin System (RAS), is a critical regulator of blood pressure and fluid balance.

The octapeptide sequence of Angiotensin II is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. Synthetic Angiotensin II is typically formulated as an acetate salt to improve its stability and solubility for research and clinical use.



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Fig 1. The enzymatic cascade of the Renin-Angiotensin System (RAS).

Chemical Synthesis of Angiotensin II Acetate

The synthesis of peptides like Angiotensin II is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common approach. This method involves building the peptide chain sequentially while it is anchored to an insoluble polymer resin, simplifying the purification process at each step.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual procedure for the synthesis of Angiotensin II (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH) on a 2-chlorotrityl chloride resin, which allows for the cleavage of the final peptide with a C-terminal carboxylic acid.

Materials:

- Resin: 2-chlorotrityl chloride resin.
- Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), Diisopropylethylamine (DIPEA), Piperidine, Diethyl ether.
- Amino Acids: Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH. (Side-chain protecting

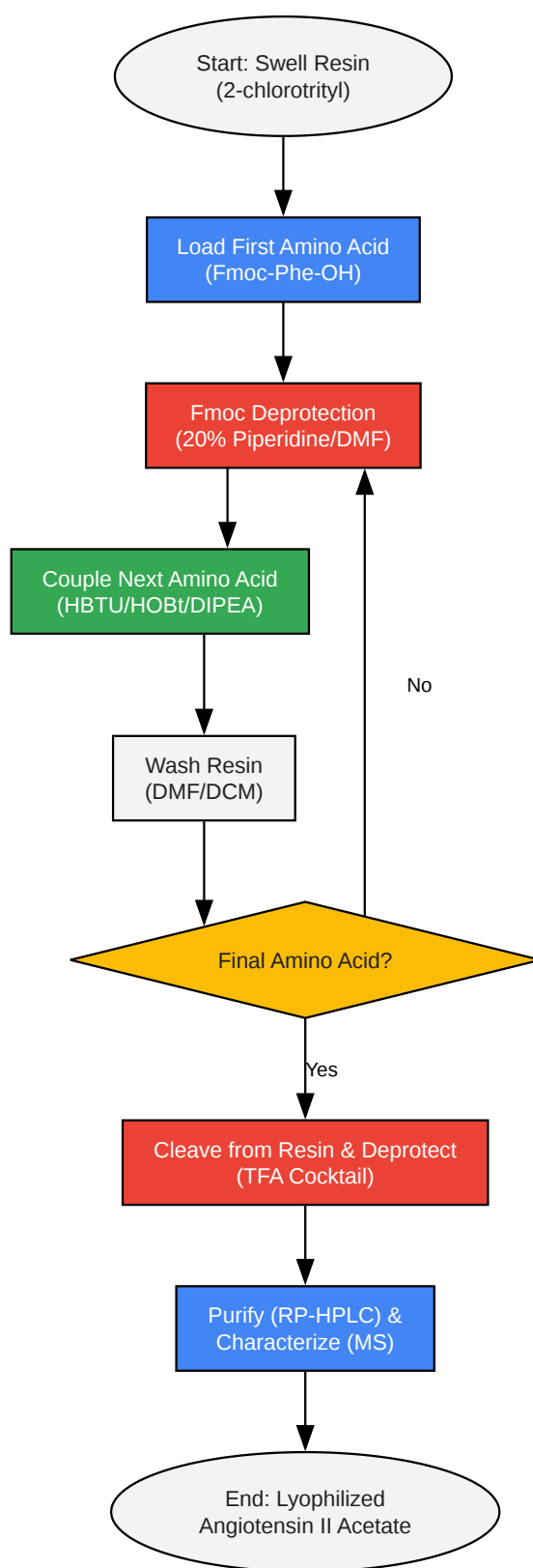
groups are in parentheses).

- Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
- Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

Procedure:

- Resin Preparation and First Amino Acid Loading:
 - Swell 2-chlorotriptyl chloride resin in DCM in a reaction vessel for 30-60 minutes.
 - Dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading capacity) and DIPEA (7.5 equivalents) in DCM.
 - Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
 - To cap any remaining reactive sites, add methanol and agitate for 30 minutes.
 - Wash the resin thoroughly with DCM and then DMF to prepare for the first synthesis cycle.
- Peptide Chain Elongation (Iterative Cycle):
 - Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain. Wash the resin extensively with DMF.
 - Amino Acid Coupling:
 - In a separate vial, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Pro-OH, 3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5-10 minutes.
 - Add the activated amino acid solution to the resin.
 - Agitate the reaction vessel for 1-2 hours to allow the coupling reaction to complete.
 - Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

- Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid (His, Ile, Tyr, Val, Arg, Asp) in the sequence.
- Cleavage and Deprotection:
 - After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under a vacuum.
 - Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (tBu, Trt, Pbf, OtBu).
 - Filter the resin and collect the filtrate containing the crude peptide.
- Purification and Isolation:
 - Precipitate the crude peptide from the TFA solution by adding cold diethyl ether.
 - Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
 - Dissolve the crude peptide pellet in a minimal amount of a water/acetonitrile mixture.
 - Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Analyze fractions for purity and collect those containing the desired peptide.
 - Confirm the identity and mass of the purified peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).
 - Lyophilize the pure fractions to obtain Angiotensin II as a white powder. The acetate form is obtained by using an acetate-containing mobile phase during HPLC or through a salt exchange process.



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Fig 2. General workflow for Solid-Phase Peptide Synthesis (SPPS) of Angiotensin II.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of Angiotensin II and its analogues.

Table 1: Representative Synthesis and Purification Data

Parameter	Value	Method
Crude Peptide Yield	75-90%	Gravimetric
Purity after Cleavage	>70%	RP-HPLC
Purity after Purification	>98%	RP-HPLC
Observed Mass [M+H] ⁺	1046.5 Da	ESI-MS

| Theoretical Mass | 1046.19 Da | - |

Table 2: Receptor Binding Affinities of Angiotensin II Analogues This table presents data on the importance of specific amino acid residues for receptor binding, as determined by substituting each residue with Glycine (Gly).

Peptide Analogue	AT1 Receptor Affinity (K_i , μM)	AT2 Receptor Affinity (K_i , nM)
Angiotensin II	0.0018	0.25
[Gly ¹]Ang II	0.015	0.44
[Gly ²]Ang II	> 10	23
[Gly ³]Ang II	0.0031	0.58
[Gly ⁴]Ang II	0.086	0.61
[Gly ⁵]Ang II	0.0039	0.32
[Gly ⁶]Ang II	0.025	0.28
[Gly ⁷]Ang II	0.0017	0.22
[Gly ⁸]Ang II	> 10	0.56

Data adapted from a study on Angiotensin II analogues. The results show that Arg² and Phe⁸ are critical for AT1 receptor binding, while only Arg² is crucial for high-affinity AT2 binding.

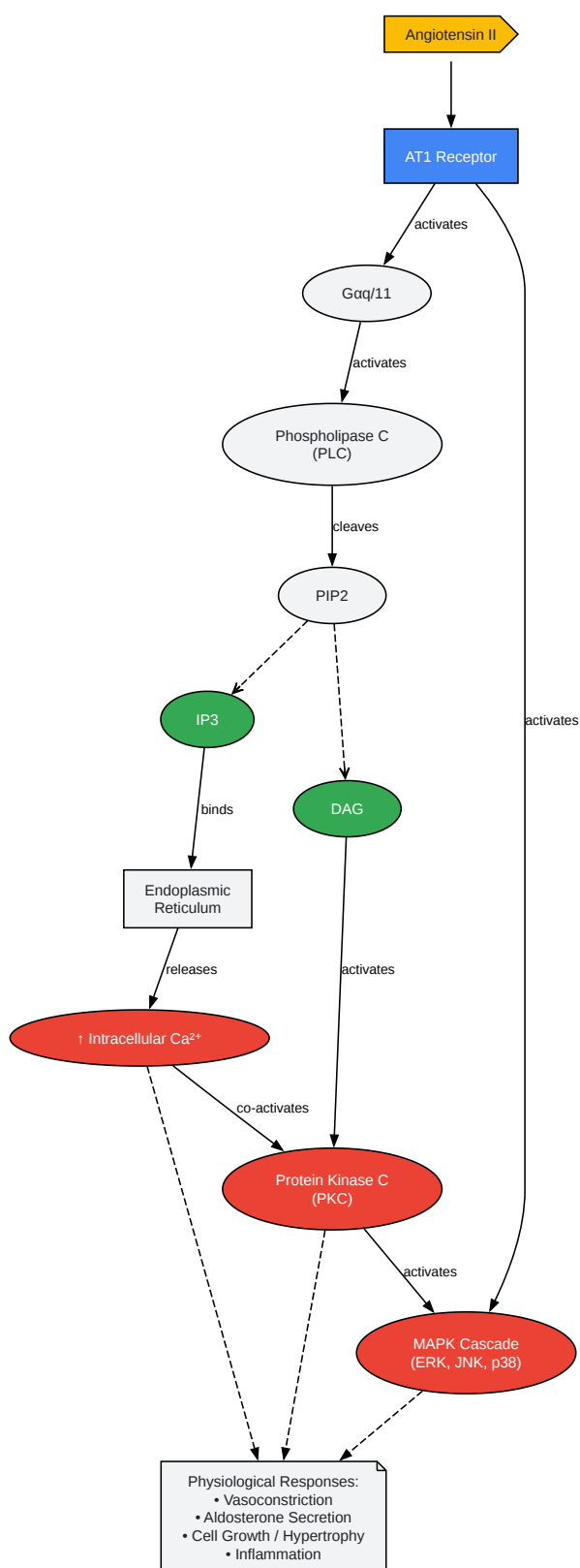
Angiotensin II Signaling Pathways

Angiotensin II exerts its diverse physiological effects by binding to specific G-protein coupled receptors, primarily the Angiotensin II Type 1 (AT₁) and Type 2 (AT₂) receptors. These two receptors often mediate opposing actions.

AT₁ Receptor Signaling

The AT₁ receptor is responsible for most of the well-known effects of Angiotensin II, including vasoconstriction, aldosterone release, inflammation, and cellular growth. Its signaling is complex and involves multiple downstream pathways:

- **Gq/11 Pathway:** Upon Angiotensin II binding, the AT₁ receptor activates the Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
- **IP₃ and Calcium Mobilization:** IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).
- **DAG and PKC Activation:** DAG, along with elevated Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates numerous target proteins, leading to cellular responses like smooth muscle contraction and gene expression.
- **MAPK Activation:** AT₁ receptor activation also stimulates Mitogen-Activated Protein Kinase (MAPK) cascades, such as ERK1/2, JNK, and p38-MAPK, which are critical for cell growth, hypertrophy, and inflammation.
- **ROS Generation:** The AT₁ receptor can activate NADPH oxidase (NOX), leading to the production of Reactive Oxygen Species (ROS), which act as second messengers in various pathological processes.



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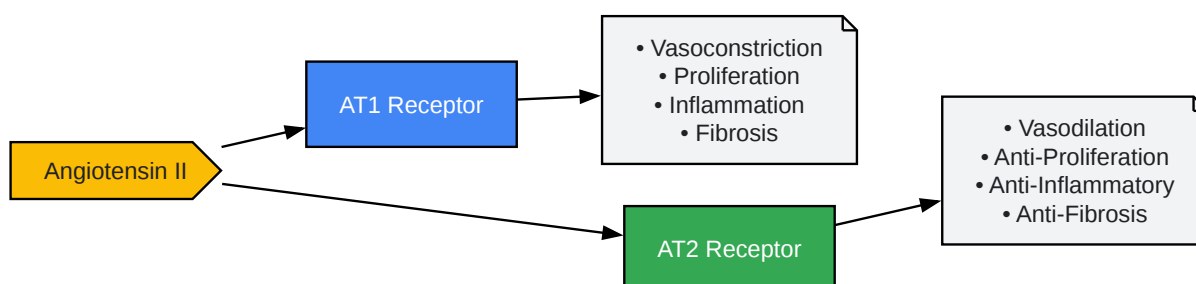
Fig 3. Major signaling pathways activated by the Angiotensin II AT₁ receptor.

AT₂ Receptor Signaling

The AT₂ receptor is highly expressed in fetal tissues and its expression decreases after birth, but it can be re-expressed under pathological conditions. The signaling from the AT₂ receptor generally counteracts the effects of the AT₁ receptor. Its activation is associated with:

- Vasodilation (often via nitric oxide and cGMP pathways)
- Anti-proliferative effects
- Anti-inflammatory and anti-fibrotic actions
- Apoptosis

The exact signaling mechanisms of the AT₂ receptor are less defined than those of the AT₁ receptor but are known to involve protein phosphatases that can dephosphorylate and inactivate components of the MAPK pathway stimulated by the AT₁ receptor.



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Fig 4. Opposing physiological effects mediated by AT₁ and AT₂ receptors.

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